molecular formula C8H10O B3280020 1-Cyclopentylprop-2-yn-1-one CAS No. 70639-95-1

1-Cyclopentylprop-2-yn-1-one

Cat. No.: B3280020
CAS No.: 70639-95-1
M. Wt: 122.16 g/mol
InChI Key: RFHXDLFNFGHXPY-UHFFFAOYSA-N
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Description

1-Cyclopentylprop-2-yn-1-one is an organic compound with the molecular formula C8H10O. It is a ketone with a cyclopentyl group attached to a propynone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentylprop-2-yn-1-one can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with propargyl bromide, followed by oxidation of the resulting alcohol to yield the desired ketone. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylprop-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-Cyclopentylprop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentylprop-2-yn-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl ethynyl ketone
  • 1-Cyclopentyl-2-propynone
  • 2-Propyn-1-one, 1-cyclopentyl

Uniqueness

1-Cyclopentylprop-2-yn-1-one is unique due to its specific structural features, such as the presence of both a cyclopentyl group and a propynone moiety.

Properties

IUPAC Name

1-cyclopentylprop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHXDLFNFGHXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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